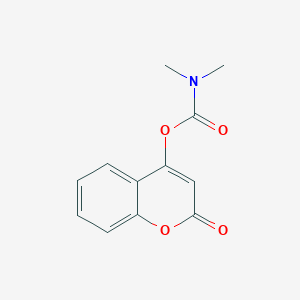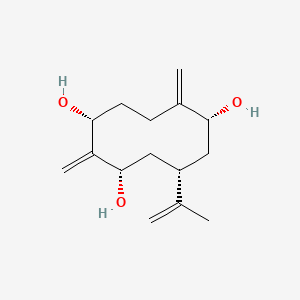
Dihydromaltol
Übersicht
Beschreibung
Dihydromaltol is a metabolite found in or produced by Saccharomyces cerevisiae . It has the molecular formula C6H8O3 .
Synthesis Analysis
Dihydromaltol is known to be formed in the Maillard reaction and contributes to the antioxidant properties of Maillard reaction intermediates . It was also identified as a potent aroma compound in a dairy product, Ryazhenka kefir .Molecular Structure Analysis
Dihydromaltol has a molecular weight of 128.13 g/mol . It contains a total of 17 bonds; 9 non-H bonds, 2 multiple bonds, 2 double bonds, 1 six-membered ring, 1 ketone (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
Dihydromaltol has a molecular weight of 128.13 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 0. Its Exact Mass is 128.047344113 g/mol and its Monoisotopic Mass is also 128.047344113 g/mol .Relevant Papers
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Dihydromaltol has been studied for its antioxidant properties, particularly its ability to scavenge free radicals. This makes it a potential candidate for use in health supplements and pharmaceuticals aimed at combating oxidative stress .
Aroma Compound in Food and Beverages
It is used as an aroma compound in various food and beverage products due to its caramel-like smell, enhancing the flavor profile of liquid malt extracts and other consumables .
Enzymatic Reaction Studies
Researchers have utilized Dihydromaltol in studying enzymatic reactions, especially those involving the degradation of biopolymers such as starch and proteins during food processing .
Analytical Chemistry
It is used as a reference compound in analytical chemistry for the identification of similar compounds through techniques like gas chromatography-olfactometry (GC-O) .
Wirkmechanismus
Target of Action
Dihydromaltol, also known as 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . The primary targets of Dihydromaltol are free radicals . Free radicals are unstable atoms that can damage cells, causing illness and aging. Dihydromaltol’s antioxidant properties contribute to the neutralization of these free radicals .
Mode of Action
Dihydromaltol interacts with its targets, the free radicals, by scavenging them . This means that it neutralizes the harmful effects of these free radicals by donating an electron, which stabilizes the radical and prevents it from causing further damage . The introduction of protecting groups to the free hydroxyl groups of Dihydromaltol decreases their reducing abilities .
Biochemical Pathways
It is known that dihydromaltol is generated through the degradation of amadori or heyns rearrangement products (arps/hrps) via 2,3-enolization . This process contributes to the antioxidant properties of Maillard reaction intermediates .
Result of Action
The result of Dihydromaltol’s action is the reduction of oxidative stress in the body. By scavenging free radicals, Dihydromaltol helps to prevent cellular damage and contributes to the overall antioxidant activity of the system .
Action Environment
The action of Dihydromaltol can be influenced by various environmental factors. For instance, the presence of other antioxidants, the pH, and temperature can affect the antioxidant activity of Dihydromaltol . .
Eigenschaften
IUPAC Name |
5-hydroxy-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKBKDDTNVNZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CCO1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423909 | |
| Record name | dihydromaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromaltol | |
CAS RN |
38877-21-3 | |
| Record name | 2,3-Dihydromaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038877213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dihydromaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-6-methyl-3,4-dihydro-2H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIHYDROMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0FID5VWF6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-bis[[(E)-docos-13-enoyl]oxy]propyl (E)-docos-13-enoate](/img/structure/B1655511.png)

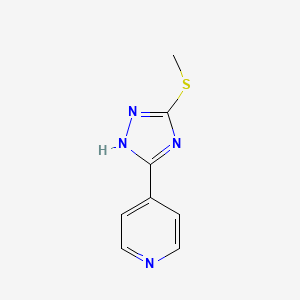
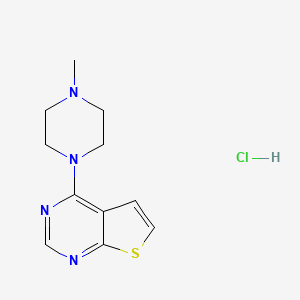
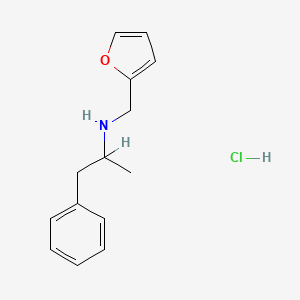
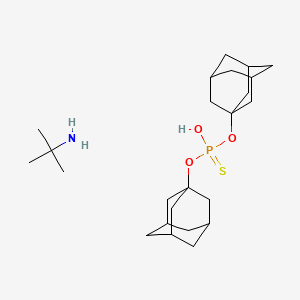
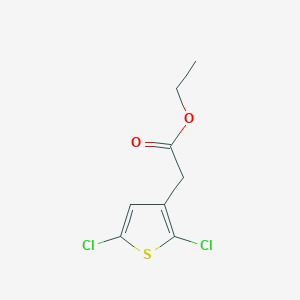

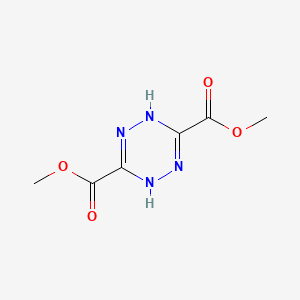
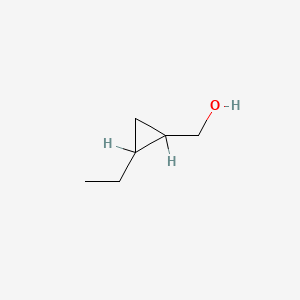
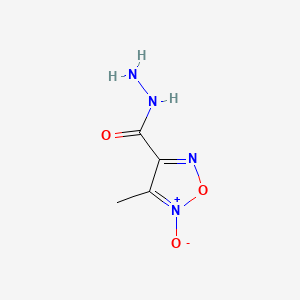
![Ethyl 2-ethylsulfanyl-5-(4-nitrophenyl)-4-oxo-7-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1655528.png)
